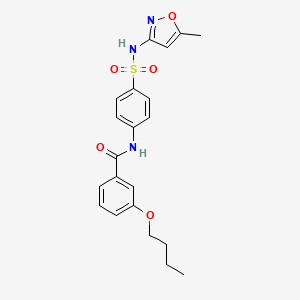
2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H27ClN2O4S and its molecular weight is 414.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioseparation and Analysis in Pharmaceuticals
- Enantioseparation Techniques : Research demonstrates the use of advanced techniques like reversed phase and normal phase liquid chromatography for the enantioseparation of compounds structurally related to 2-(4-chlorophenoxy)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methylpropanamide. These methods are crucial for separating and analyzing the enantiomers of pharmaceutical compounds to ensure quality and efficacy (Zhou et al., 2010).
Medicinal Chemistry and Drug Design
Molecular Interaction Studies : Investigations into the molecular interactions of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provide insights into their binding mechanisms and potential applications in medicinal chemistry, especially in receptor antagonism (Shim et al., 2002).
Synthesis of Heterocyclic Derivatives : The synthesis of new heterocyclic derivatives involving piperidinyl groups, as seen in similar compounds, is pursued for potential drug candidates, particularly for conditions like Alzheimer’s disease. This showcases the importance of structural modification in drug discovery (Rehman et al., 2018).
Design of Serotonin Receptor Agonists : Compounds with a piperidinylmethyl benzamide structure have been synthesized and evaluated as serotonin receptor agonists, highlighting their potential in treating gastrointestinal motility disorders. This indicates the utility of such compounds in developing targeted therapies (Sonda et al., 2003).
Chemical Synthesis and Analysis
Microwave-Assisted Synthesis : Research involving the microwave-assisted synthesis of compounds with sulfonyl hydrazones and piperidine rings, which bear resemblance to the chemical structure , underscores the advancements in synthesis methods for potentially medicinal compounds (Karaman et al., 2016).
Novel Synthesis Techniques : The development of new synthetic routes for related compounds, such as the synthesis of 5-(4-chlorophenyl)-4-methylthiazolidin-2-one, highlights the continuous efforts in optimizing chemical synthesis processes for efficiency and environmental friendliness (Fan, 2011).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O4S/c1-19(2,26-16-5-3-15(20)4-6-16)18(23)21-13-14-9-11-22(12-10-14)27(24,25)17-7-8-17/h3-6,14,17H,7-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYFYNSAEUUXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCN(CC1)S(=O)(=O)C2CC2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2575937.png)
![N-[(3-bromophenyl)(cyano)methyl]-3-methoxybenzamide](/img/structure/B2575938.png)
![3-Amino-1-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B2575939.png)





![N-(2,5-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2575947.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B2575949.png)



